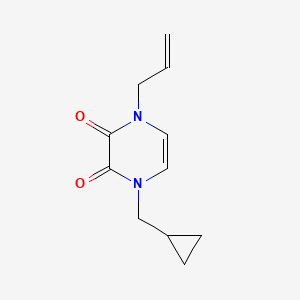
1-(Cyclopropylmethyl)-4-prop-2-enylpyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazine ring, possibly through a condensation reaction of 1,4-dicarbonyl compounds. The cyclopropylmethyl and prop-2-enyl groups could potentially be added through substitution reactions, but the specifics would depend on the exact conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar pyrazine ring, with the two carbonyl groups contributing to the overall polarity of the molecule. The cyclopropylmethyl and prop-2-enyl groups would add some complexity to the structure, with the cyclopropyl group introducing ring strain .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrazine ring and the carbonyl groups. The pyrazine ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The carbonyl groups are more reactive and can participate in a variety of reactions, including nucleophilic addition and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carbonyl groups and the aromatic pyrazine ring could contribute to its solubility in polar solvents .科学的研究の応用
Alzheimer's Disease Treatment Research
The cyclopropyl group, as exemplified in compounds like cyclopropyl chromane-derived pyridopyrazine-1,6-dione, has been investigated for its potential in treating Alzheimer's disease (AD). Researchers have identified these compounds as γ-secretase modulators, showing promise in reducing brain amyloid-β42 levels, which are implicated in AD pathology. This research highlights the cyclopropyl group's utility in developing treatments that target neurodegenerative diseases by modulating biochemical pathways linked to AD (Pettersson et al., 2017).
Organocatalyzed Polymerization
Another fascinating application involves the organocatalyzed ring-opening polymerization of derivatives like 3-benzylmorpholine-2,5-dione, synthesized from natural amino acids. These compounds serve as monomers for creating poly(ester amide) homopolymers, showcasing the cyclopropyl group's versatility in synthesizing novel polymers. Such materials have potential applications in drug delivery, especially for hydrophobic drugs featuring aromatic moieties (Göppert et al., 2022).
Aromatase Inhibition for Cancer Therapy
In cancer research, cycloalkyl-substituted compounds, such as 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, have been synthesized and tested for their ability to inhibit aromatase. This enzyme is crucial for the conversion of androgens to estrogens, a process involved in the progression of estrogen-dependent diseases like breast cancer. These studies indicate that cyclopropyl-containing compounds could play a significant role in developing new therapeutic agents for treating hormone-dependent cancers (Hartmann et al., 1992).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(cyclopropylmethyl)-4-prop-2-enylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-5-12-6-7-13(8-9-3-4-9)11(15)10(12)14/h2,6-7,9H,1,3-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJFZDXYADNOIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CN(C(=O)C1=O)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopropylmethyl)-4-prop-2-enylpyrazine-2,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-2-[[4-ethyl-5-(2-phenylquinolin-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2845660.png)


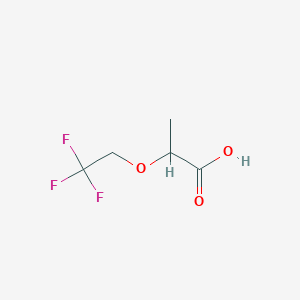
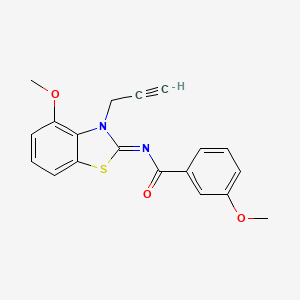
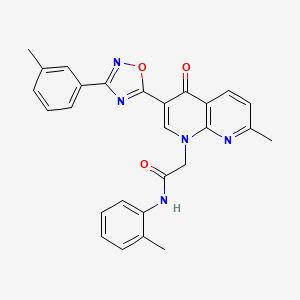

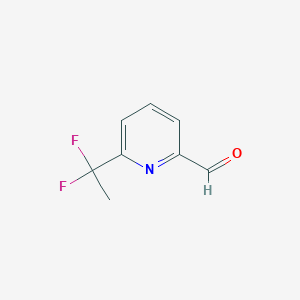
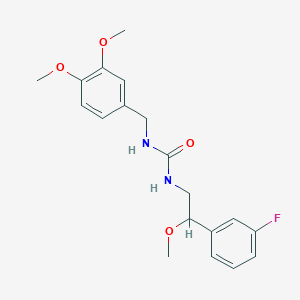
![tert-Butyl (3-azabicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B2845676.png)
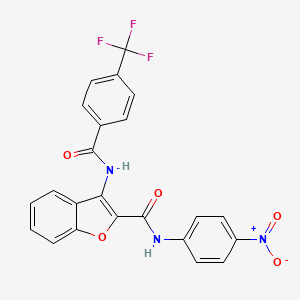
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] (3Z)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2845679.png)
![N-(3-chloro-4-fluorophenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2845680.png)
![1-benzyl-5-chloro-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridinecarboxamide](/img/structure/B2845683.png)